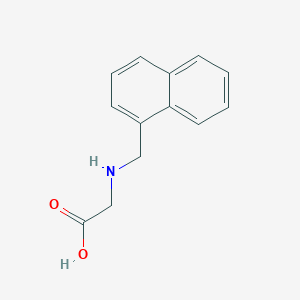
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of imidazole and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that the compound may interact with various receptors and enzymes in the body, leading to its observed effects.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its potential as a histamine H3 receptor antagonist and acetylcholinesterase inhibitor, the compound has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments include its potential as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent. However, limitations may include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research involving N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further research could investigate the compound's ability to improve cognitive function in animal models of the disease.
Another potential future direction is the use of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential antifungal agent. Additional studies could explore the compound's mechanism of action against Candida albicans and other fungal pathogens.
Conclusion
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a promising chemical compound that has potential applications in scientific research. Its ability to act as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent make it a subject of interest for further investigation. Future research could explore its potential as a treatment for Alzheimer's disease and other conditions.
Synthesis Methods
The synthesis of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been achieved using different methods. One study reported the use of a one-pot reaction involving the reaction of 3-bromo-4-ethoxybenzaldehyde, 1H-imidazole-1-carboxaldehyde, and 3-aminopropylamine in the presence of a catalytic amount of piperidine. The reaction was carried out in ethanol at room temperature for 24 hours, resulting in the formation of the desired product.
Scientific Research Applications
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been used in various scientific research applications. One study investigated its potential as a histamine H3 receptor antagonist. The results showed that the compound exhibited high affinity and selectivity towards the histamine H3 receptor, making it a promising candidate for further research.
Another study explored the potential of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential treatment for Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory. The inhibition of acetylcholinesterase activity may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients.
properties
Product Name |
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Molecular Formula |
C15H20BrN3O |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H20BrN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3 |
InChI Key |
LVBOQZDCHKYVOV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



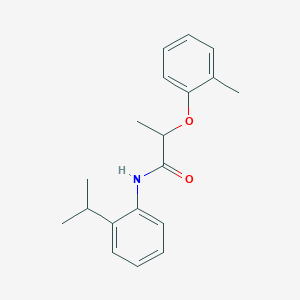
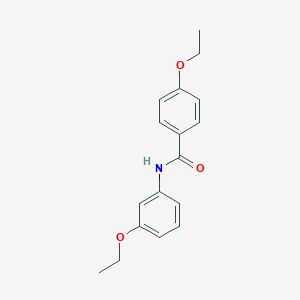

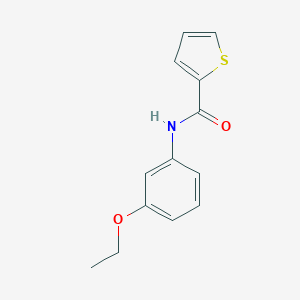
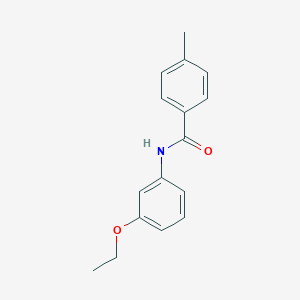
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)

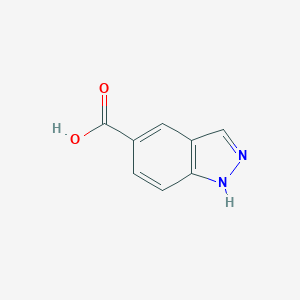
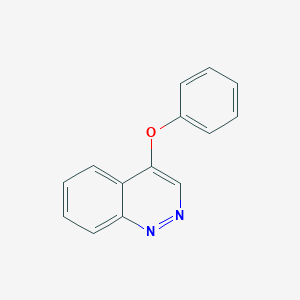
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)

